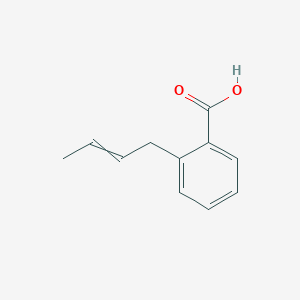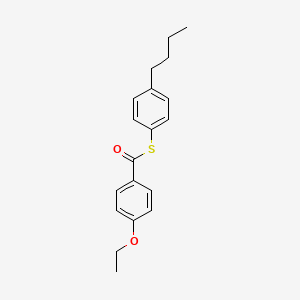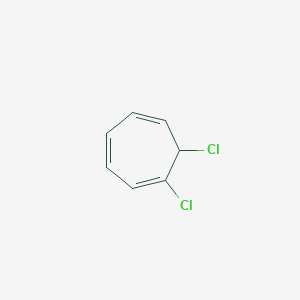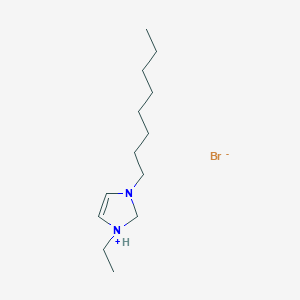
2-(But-2-EN-1-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-2-EN-1-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a but-2-en-1-yl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-EN-1-YL)benzoic acid can be achieved through several methods. One common approach involves the alkylation of benzoic acid derivatives with but-2-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the benzoic acid derivative acts as a nucleophile attacking the electrophilic carbon of the but-2-en-1-yl halide.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent prepared from but-2-en-1-yl bromide is reacted with a benzoic acid derivative to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-2-EN-1-YL)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Reagents such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are used for bromination reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Saturated benzoic acid derivatives.
Substitution: Halogenated or other functionalized benzoic acid derivatives.
Applications De Recherche Scientifique
2-(But-2-EN-1-YL)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-(But-2-EN-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-en-1-yl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(But-2-EN-1-YL)benzoic acid can be compared with other benzoic acid derivatives, such as:
This compound: Unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and biological properties.
Benzoic acid: Lacks the but-2-en-1-yl group, resulting in different reactivity and applications.
2-(But-2-EN-1-YL)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group, leading to different chemical behavior and uses.
Propriétés
Numéro CAS |
61436-75-7 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-but-2-enylbenzoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2-5,7-8H,6H2,1H3,(H,12,13) |
Clé InChI |
ATHHTSBRUXTTGZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)



![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)


![2,2-Dimethyl-N-[9-(5-methylfuran-2-yl)-9H-purin-6-yl]propanamide](/img/structure/B14587593.png)



![2-Nitro-5-[3-(trifluoromethyl)phenoxy]phenol](/img/structure/B14587613.png)

